Ethyl 6-(4-cyanophenyl)-6-oxohexanoate
Description
Ethyl 6-(4-cyanophenyl)-6-oxohexanoate is an ester derivative featuring a 6-oxohexanoate backbone substituted with a 4-cyanophenyl group at the carbonyl position. The compound’s structure combines an electron-withdrawing cyano group (–CN) with a hydrophobic ethyl ester moiety, making it a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
ethyl 6-(4-cyanophenyl)-6-oxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-2-19-15(18)6-4-3-5-14(17)13-9-7-12(11-16)8-10-13/h7-10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZSJHBHJXDWBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(4-cyanophenyl)-6-oxohexanoate typically involves the esterification of 6-(4-cyanophenyl)-6-oxohexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl 6-(4-cyanophenyl)-6-oxohexanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and its role in the synthesis of bioactive molecules.
Medicine: It serves as a precursor in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 6-(4-cyanophenyl)-6-oxohexanoate involves its interaction with specific molecular targets in biological systems. The cyanophenyl group can interact with enzymes or receptors, leading to changes in their activity. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Aromatic Substitution Patterns
Compounds sharing the ethyl 6-oxohexanoate core but differing in aromatic substituents exhibit distinct physicochemical and biological behaviors:
Key Observations :
- Electron-withdrawing groups (e.g., –Cl, –CN) enhance stability and influence reactivity in nucleophilic acyl substitutions.
- Electron-donating groups (e.g., –OCH₃) increase solubility in polar solvents and alter metabolic pathways in biological systems.
- Bulkier substituents (e.g., morpholinomethyl) may sterically hinder reactions but improve target specificity in drug design .
Common Pathways :
Friedel-Crafts Acylation: Used for introducing aryl groups to the 6-oxohexanoate backbone (e.g., synthesis of 6-(2,5-dimethoxyphenyl) derivatives) .
Esterification: Methyl/ethyl esters are formed via acid chloride intermediates (e.g., conversion of 6-(2,5-dimethoxyphenyl)-6-oxohexanoic acid to its methyl ester) .
Functionalization via Coupling Reactions: Example: Wittig reaction with ethyl 6-oxohexanoate to produce unsaturated analogs .
Yield and Purity Trends :
- Friedel-Crafts acylation yields ~60% for aryl-substituted acids .
- Esterification steps achieve high yields (e.g., 94% for methyl ester formation) .
- Heterocyclic derivatives (e.g., imidazolyl-substituted esters) require multi-step syntheses with moderate yields (33–58%) .
Physicochemical and Spectroscopic Data
NMR and MS Profiles :
- Ethyl 6-(((diphenylmethylene)amino)oxy)-6-oxohexanoate (S23): ¹H NMR (CDCl₃): δ 7.63–7.23 (m, aromatic), 2.62–2.36 (m, aliphatic) . HRMS: [M+Na⁺] 344.0871 (calc. 344.0869) .
- Ethyl 6-(hexylamino)-2-(2-iodophenyl)-6-oxohexanoate: ¹H NMR (CDCl₃): δ 0.88 (t, CH₃), 1.21–1.45 (m, hexyl chain) .
Structural Insights :
- Aromatic protons resonate between δ 7.2–7.6 ppm, while aliphatic chains appear at δ 0.8–2.6 ppm.
- Carbonyl carbons (C=O) in esters and ketones appear at δ 165–170 ppm in ¹³C NMR .
Biological Activity
Ethyl 6-(4-cyanophenyl)-6-oxohexanoate is an organic compound known for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a cyanophenyl group attached to a hexanoate backbone, making it a versatile molecule in organic synthesis and various industrial applications. The presence of the cyano group significantly influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The mechanisms include:
- Enzyme Inhibition : The cyanophenyl group can interact with enzymes, altering their activity, which may lead to therapeutic effects.
- Metabolite Release : The ester bond can undergo hydrolysis, releasing active metabolites that exert biological effects.
- Receptor Interaction : Potential binding to cellular receptors could modulate various signaling pathways.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. This compound has been investigated for its potential to inhibit bacterial growth, particularly against strains resistant to conventional antibiotics.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
Anti-inflammatory Activity
This compound has shown promise in reducing inflammation in preclinical models. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for further investigation in inflammatory diseases.
Case Study: In Vivo Anti-inflammatory Effects
In a study involving murine models of inflammation, treatment with this compound resulted in a significant reduction in swelling and pain compared to control groups. Key findings included:
- Reduction in IL-6 Levels : Treatment decreased interleukin-6 (IL-6) levels by approximately 50%.
- Pain Assessment : Pain scores were significantly lower in treated animals (p < 0.05).
Research Findings
Recent studies have highlighted the versatility of this compound as a precursor in the synthesis of bioactive molecules. Its role in developing pharmaceuticals targeting various diseases underscores its importance.
Synthesis and Derivatives
This compound serves as an intermediate for synthesizing other biologically active compounds. For example, derivatives have been created that enhance potency against specific targets such as histone demethylases, which are implicated in cancer progression.
Table 2: Comparative Analysis of Derivatives
| Compound Name | Target Enzyme | Activity (IC50) |
|---|---|---|
| This compound | Histone demethylase KDM5 | 150 nM |
| Ethyl 6-(4-methoxyphenyl)-6-oxohexanoate | Histone demethylase KDM5 | 200 nM |
| Ethyl 6-(3-chlorophenyl)-6-oxohexanoate | Histone demethylase KDM5 | 300 nM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
